molecular formula C12H14O4 B2387341 Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate CAS No. 1049031-60-8

Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Cat. No. B2387341
CAS RN: 1049031-60-8
M. Wt: 222.24
InChI Key: CIAJETLBWXWCLU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is an organic compound . It is also known as Hagemann’s ester and is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids .


Synthesis Analysis

The synthesis of this compound involves various approaches. One such approach involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane . This precursor is then treated with base to induce cyclization .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring attached to a carboxylate group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used as a key building block in many syntheses . It has been used to make sterols and is a key intermediate for the fungal hormone trisporic acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.22 g/mol . It has a density of 1.078 g/mL and a boiling point of 268 to 272 °C .

Mechanism of Action

Target of Action

Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, also known as Hagemann’s ester, is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products

Mode of Action

It is known to be used as a reagent in various organic synthesis processes, contributing to the formation of complex molecules .

Biochemical Pathways

Hagemann’s ester is involved in the synthesis of many natural products, including sterols, trisporic acids, and terpenoids . These compounds play crucial roles in various biochemical pathways. For instance, sterols are essential components of cell membranes, while terpenoids have diverse biological activities, including roles in plant defense mechanisms and as precursors to hormones and vitamins.

Result of Action

The molecular and cellular effects of Hagemann’s ester are largely dependent on the compounds it helps synthesize. For instance, in the synthesis of sterols, it contributes to the formation of molecules that are integral to cell membrane structure and function .

Action Environment

The action, efficacy, and stability of Hagemann’s ester can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For example, certain reactions involving Hagemann’s ester require specific temperatures or the presence of a base .

Safety and Hazards

As with any chemical compound, handling Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate should be done with appropriate safety measures. It is classified as a combustible liquid, and personal protective equipment such as eyeshields and gloves should be used when handling this compound .

Future Directions

Given its use in the synthesis of various natural products, Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate continues to be of interest in organic chemistry . Future research may focus on exploring new synthesis methods and applications of this compound.

properties

IUPAC Name

ethyl 2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-12(14)10-7(2)16-9-6-4-5-8(13)11(9)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAJETLBWXWCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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